4-Bromo-3-chloro-2-methylbenzonitrile
Description
Properties
IUPAC Name |
4-bromo-3-chloro-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRXSWUWAHOPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287116 | |
| Record name | 4-Bromo-3-chloro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349716-41-1 | |
| Record name | 4-Bromo-3-chloro-2-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349716-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-chloro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Bromo-3-chloro-2-methylbenzonitrile: Synthesis, Properties, and Spectroscopic Analysis
Abstract
4-Bromo-3-chloro-2-methylbenzonitrile is a polysubstituted aromatic compound featuring a synthetically versatile nitrile group and two distinct halogen atoms. This arrangement makes it a valuable, albeit specialized, building block for medicinal chemistry and materials science. Its utility lies in the potential for selective, stepwise functionalization through reactions such as metal-catalyzed cross-coupling, nucleophilic substitution, and transformations of the nitrile moiety. This guide provides a comprehensive overview of its molecular structure, a plausible synthetic pathway with a detailed experimental protocol, a predictive analysis of its spectroscopic characteristics, and a discussion of its chemical reactivity and potential applications. As experimental data for this specific compound is sparse in peer-reviewed literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust scientific profile for researchers.
Molecular Identity and Physicochemical Properties
This compound is a structurally complex aromatic molecule. The strategic placement of bromo, chloro, methyl, and nitrile groups on the benzene ring creates a unique electronic and steric environment, offering multiple avenues for synthetic elaboration.
The core identifiers and calculated properties of the molecule are summarized below. It is important to note that physical properties such as melting and boiling points have not been widely reported in the literature and should be determined experimentally.
| Identifier & Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1349716-41-1 | [1] |
| Molecular Formula | C₈H₅BrClN | [1] |
| Molecular Weight | 230.49 g/mol | [1] |
| Canonical SMILES | CC1=C(C=CC(=C1Cl)Br)C#N | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF); poorly soluble in water. | N/A |
Proposed Synthesis and Mechanistic Rationale
Synthetic Pathway Overview
The synthesis involves two key transformations:
-
Diazotization: Conversion of the aromatic primary amine to a diazonium salt.
-
Sandmeyer Reaction: Displacement of the diazonium group with a bromide using a copper(I) bromide catalyst. This classic reaction is a cornerstone of aromatic chemistry, providing a reliable method for introducing halides onto an aromatic ring from an aniline precursor.[2][3]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for the Sandmeyer reaction.[3][4]
Materials:
-
4-Amino-3-chloro-2-methylbenzonitrile (1.0 eq)
-
Hydrobromic acid (HBr), 48% aqueous solution (4.0 eq)
-
Sodium nitrite (NaNO₂), (1.1 eq)
-
Copper(I) bromide (CuBr), (1.2 eq)
-
Deionized water
-
Diethyl ether or Dichloromethane for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Diazotization (Step 1):
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 4-Amino-3-chloro-2-methylbenzonitrile (1.0 eq) and 48% HBr (2.5 eq).
-
Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the aniline slurry, ensuring the internal temperature is maintained between 0 and 5 °C.
-
Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution or a fine precipitate of the diazonium salt indicates the completion of the reaction.
-
-
Sandmeyer Reaction (Step 2):
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr (1.5 eq) with gentle heating, then cool to room temperature.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.
-
Causality: The Cu(I) salt catalyzes the decomposition of the diazonium salt via a single-electron transfer mechanism, generating an aryl radical and nitrogen gas, which is then trapped by the bromide to form the final product.[3]
-
Effervescence (evolution of N₂ gas) should be observed. After the initial vigorous reaction subsides, gently warm the reaction mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.
-
Predictive Spectroscopic Analysis
No experimentally-derived spectra for this compound are readily available. The following analysis is a prediction based on established principles of NMR, IR, and MS for similarly substituted aromatic compounds.[5][6]
¹H NMR Spectroscopy
In a standard solvent like CDCl₃, the proton NMR spectrum is expected to be simple, showing two signals in the aromatic region and one in the aliphatic region.
-
Aromatic Protons (2H): There are two protons on the benzene ring at positions 5 and 6. They will appear as two distinct doublets due to coupling with each other.
-
H-6 (~7.6-7.8 ppm): This proton is ortho to the electron-withdrawing nitrile group and will be the most deshielded. It will appear as a doublet.
-
H-5 (~7.4-7.6 ppm): This proton is ortho to the bromine atom. It will appear as a doublet, coupled to H-6.
-
-
Methyl Protons (3H):
-
-CH₃ (~2.4-2.6 ppm): The methyl group at position 2 will appear as a singlet, as there are no adjacent protons to couple with.
-
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals.
-
Nitrile Carbon (-C≡N): ~115-120 ppm.
-
Aromatic Carbons (6C):
-
C-CN (C1): ~110-115 ppm (quaternary carbon attached to the nitrile).
-
C-CH₃ (C2): ~138-142 ppm (quaternary carbon attached to the methyl group).
-
C-Cl (C3): ~135-139 ppm (quaternary carbon attached to chlorine).
-
C-Br (C4): ~125-130 ppm (quaternary carbon attached to bromine).
-
C5 & C6: ~130-135 ppm (two distinct signals for the carbons bearing protons).
-
-
Methyl Carbon (-CH₃): ~18-22 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ , which is highly characteristic of a nitrile group.
-
C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Bands in the range of 2850-3000 cm⁻¹.
-
C=C Aromatic Stretch: Several medium-intensity bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry would reveal the molecular weight and the characteristic isotopic pattern of bromine and chlorine.
-
Molecular Ion (M⁺): A complex cluster of peaks will be observed due to the isotopes of Br (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and Cl (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%).
-
The most abundant peak in the cluster will correspond to the C₈H₅⁷⁹Br³⁵ClN ion at m/z ≈ 229 .
-
Other significant peaks will appear at m/z ≈ 231 ([M+2]⁺, from ⁸¹Br³⁵Cl and ⁷⁹Br³⁷Cl) and m/z ≈ 233 ([M+4]⁺, from ⁸¹Br³⁷Cl). The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the diverse reactivity of its functional groups, positioning it as a valuable intermediate in the synthesis of complex organic molecules.
Reactivity Profile
-
Halogen Reactivity: The presence of two different halogens allows for selective cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This differential reactivity enables sequential functionalization, a powerful strategy in constructing complex molecular scaffolds.[7]
-
Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can be:
-
Hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions.
-
Reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a route to benzylic amines.
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
-
-
Electrophilic Aromatic Substitution: The benzene ring is generally deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the nitrile and halogen substituents.[8]
Potential Applications
Given its structure, this compound is a prime candidate for use in:
-
Pharmaceuticals: Halogenated aromatic compounds are ubiquitous in drug discovery, often used to modulate pharmacokinetic properties or to act as key binding elements (e.g., through halogen bonding).[9] This scaffold could serve as a core for synthesizing novel kinase inhibitors, receptor antagonists, or other bioactive molecules.
-
Agrochemicals: Many modern pesticides and herbicides are built upon halogenated aromatic cores.[10]
-
Materials Science: Benzonitrile derivatives are precursors to advanced polymers and materials for organic electronics due to their electronic properties and thermal stability.[7]
Safety and Handling
Specific toxicological data for this compound is not available. However, based on analogous compounds like 4-bromo-3-methylbenzonitrile and 4-bromo-2-chlorobenzonitrile, the following hazards should be assumed.[11][12]
-
Hazard Classification: Likely harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated fume hood. Wear appropriate protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disclaimer: This information is for research purposes only. A comprehensive, substance-specific Safety Data Sheet (SDS) from the supplier must be consulted prior to any handling or use of this compound.
References
-
Sandmeyer reaction Overview . Wikipedia. [Link]
-
Catalytic Cyanation of C–N Bonds with CO2/NH3 . PubMed Central, National Institutes of Health. [Link]
-
Reactions involving arenediazonium salts . Lumen Learning, Organic Chemistry II. [Link]
-
Sandmeyer reaction Details . Wikipedia. [Link]
-
Deaminative Cyanation of Anilines by Oxylanion Radical Transfer . Organic Letters. [Link]
-
Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7) . Cheméo. [Link]
-
4-Bromo-3-methylbenzonitrile Safety Information . PubChem, National Institutes of Health. [Link]
-
NMR Prediction Software . ACD/Labs. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds . Michigan State University Chemistry. [Link]
-
Supporting Information for Copper-Catalyzed Chlorodeboronation . Royal Society of Chemistry. [Link]
-
Synthesis of 4-bromo-3-nitrobenzoic acid from benzene . Quora. [Link]
-
Chemistry of Benzene: Electrophilic Aromatic Substitution . NC State University Libraries. [Link]
-
NMR Predictor Documentation . ChemAxon. [Link]
-
Electrophilic Aromatic Substitution Reactions - Bromination . Chemistry LibreTexts. [Link]
-
4-Bromo-3-chloro-2-methylbenzaldehyde Information . PubChem, National Institutes of Health. [Link]
-
Electrophilic Substitution Revision Note . Save My Exams. [Link]
-
Electrophilic substitution - the halogenation of benzene . Chemguide. [Link]
-
Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile . ResearchGate. [Link]
-
Bromomalononitrile Synthesis . Organic Syntheses. [Link]
- Method for the preparation of halogenated benzonitriles.
-
Au‐Catalyzed Stereoselective Ritter Reaction . ResearchGate. [Link]
-
Visible light-mediated halogenation of organic compounds . Chemical Society Reviews. [Link]
Sources
- 1. 1349716-41-1|this compound|BLD Pharm [bldpharm.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 5. rsc.org [rsc.org]
- 6. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR [m.chemicalbook.com]
- 7. 4-Bromo-3-chlorobenzonitrile | High-Purity | For Research [benchchem.com]
- 8. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 9. namiki-s.co.jp [namiki-s.co.jp]
- 10. WO2003101939A2 - Method for the preparation of halogenated benzonitriles - Google Patents [patents.google.com]
- 11. 4-Bromo-3-methylbenzonitrile | C8H6BrN | CID 2737494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
Strategic Crystal Structure Analysis: 4-Bromo-3-chloro-2-methylbenzonitrile
Topic: Strategic Crystal Structure Analysis of 4-Bromo-3-chloro-2-methylbenzonitrile Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Solid-State Chemists and Crystallographers
Executive Summary & Compound Significance
This compound (CAS: 1349716-41-1) represents a highly functionalized aromatic scaffold, often utilized as a critical intermediate in the synthesis of non-steroidal androgen receptor antagonists and agrochemical herbicides.
In drug development, the specific substitution pattern—a dense array of steric and electronic modulators (methyl, chloro, bromo, cyano) on a single benzene ring—creates a high probability of polymorphism . The interplay between the steric bulk of the ortho-methyl group and the directional halogen bonding capabilities of the bromine and chlorine atoms dictates the solid-state stability.
This guide provides a rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, focusing on resolving the likely halogen-bonding networks that drive crystal packing.
Experimental Protocol: Crystal Growth & Selection
Obtaining diffraction-quality crystals for poly-halogenated benzonitriles requires navigating the competition between weak dispersive forces and directional halogen bonds.
Solvent System Screening
The high halogen content renders the compound lipophilic. Standard polar solvents often yield microcrystalline powders unsuitable for SC-XRD.
| Method | Solvent System (v/v) | Rationale | Outcome Target |
| Slow Evaporation | Dichloromethane : Hexane (1:1) | Halogenated solvent affinity; slow evaporation of DCM drives supersaturation. | Block-like prisms (Preferred) |
| Vapor Diffusion | THF (inner) / Pentane (outer) | THF solubilizes the nitrile; pentane acts as the antisolvent. | High-purity needles |
| Cooling | Ethanol (absolute) | Temperature-dependent solubility gradient. | Platelets (prone to twinning) |
Crystal Mounting Strategy[1]
-
Selection: Isolate a single block specimen approx.
mm. Avoid needles if possible, as they often exhibit disorder along the growth axis in halogenated systems. -
Mounting: Use a MiTeGen loop with minimal Paratone-N oil.
-
Temperature: 100 K (Cryostream). Cooling is mandatory to reduce thermal vibration of the terminal bromine atom and resolve potential disorder in the methyl rotation.
Data Acquisition & Reduction Logic
The presence of Bromine (Z=35) introduces significant absorption and fluorescence issues that must be managed during data collection.
Radiation Source Selection
-
Preferred: Molybdenum (Mo K
, Å).-
Reasoning: Mo radiation minimizes absorption effects (
) compared to Copper (Cu) sources. For a brominated aromatic, Cu radiation would result in significant beam attenuation and require aggressive analytical absorption correction, potentially introducing artifacts.
-
-
Detector Distance: 50–60 mm (to resolve high-angle reflections).
Collection Strategy
-
Unit Cell Determination: Collect 3 runs of 12 frames each (orthogonal angles).
-
Sphere Collection: Full sphere coverage (
) is required to accurately model the anomalous dispersion of the Bromine atom, which aids in absolute structure determination if the space group is non-centrosymmetric (though unlikely for this achiral molecule, it confirms phase purity). -
Exposure Time: 10–30 seconds/frame (depending on source flux) to ensure
for high-angle data ( ).
Structural Analysis Framework
When refining the structure of this compound, the analyst must specifically interrogate the following supramolecular synthons.
The Halogen Bonding Network (The "Sigma Hole")
The primary driver of the lattice energy will likely be the C–Br···N≡C interaction.
-
Mechanism: The electron-withdrawing nature of the benzene ring creates a region of positive electrostatic potential (the
-hole) on the distal tip of the Bromine atom. This interacts directionally with the lone pair of the Cyano nitrogen. -
Metric Limits: Look for
distances Å (approx.[1] sum of van der Waals radii) and bond angles .
Steric Locking & Methyl Disorder
The ortho-methyl group (position 2) is flanked by the Cyano (position 1) and Chloro (position 3) groups.
-
Analysis: Check the difference Fourier map for rotational disorder of the methyl hydrogens. If the electron density is smeared, model as a rigid body rotator (AFIX 137 in SHELX).
-
Conformation: The methyl group will likely twist out of the aromatic plane to minimize steric clash with the larger Chlorine atom, inducing a slight boat deformation in the benzene ring.
Type I vs. Type II Halogen Contacts
Analyze the Cl···Cl or Cl···Br interactions between neighboring molecules.[2]
-
Type I (Symmetrical):
. Indicates close packing driven by dispersion. -
Type II (Bent):
. Indicates electrostatic attraction (halogen bond).
Workflow Visualization
The following diagram outlines the decision tree for characterizing this specific solid form, from synthesis to .cif publication.
Caption: Operational workflow for the structural determination of halogenated benzonitriles, emphasizing the feedback loop for twinning and polymorphism detection.
References
-
Desiraju, G. R., et al. (2013).[3] "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[4] Acta Crystallographica Section B. (Standard reference for comparing packing motifs). Link
-
Metrangolo, P., et al. (2005).[3] "Halogen Bonding in Crystal Engineering." Chemical Reviews. (Foundational theory for Br...N interactions). Link
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link
-
PubChem Compound Summary. "this compound (CAS 1349716-41-1)." National Library of Medicine. Link
Sources
Technical Guide: 4-Bromo-3-chloro-2-methylbenzonitrile as a Pharmacophore Scaffold
This technical guide provides an in-depth literature review and operational manual for 4-Bromo-3-chloro-2-methylbenzonitrile (CAS 1349716-41-1), a highly functionalized aromatic scaffold.
Part 1: Executive Summary & Structural Logic
This compound represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple mono-substituted benzenes, this tetrasubstituted arene offers a pre-organized, dense functionalization pattern that serves two critical roles in drug design:
-
Orthogonal Reactivity: The presence of three distinct functional handles—a nitrile (C1), a methyl group (C2), a chloride (C3), and a bromide (C4)—allows for sequential, regioselective derivatization.
-
Conformational Locking: The 2-methyl group creates steric pressure (atropisomerism potential) that forces subsequent substitutions at the 1- or 3-positions out of planarity, a desired feature for increasing binding selectivity in protein pockets (e.g., Androgen Receptors, KRAS).
This guide reviews the synthesis, reactivity profile, and application of this molecule, moving beyond basic catalog data to actionable chemistry.
Part 2: Structural Analysis & Reactivity Profile
The Electronic Landscape
The molecule is an electron-deficient arene due to the strong electron-withdrawing nature of the cyano (-CN) group and the inductive withdrawal of the halogens.
-
C4-Bromine: The most reactive site for oxidative addition. It undergoes rapid Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) with high chemoselectivity over the chloride.
-
C3-Chlorine: Sterically crowded by the adjacent C2-Methyl and C4-Bromine. It is generally inert under standard Suzuki conditions used for the bromide, allowing for "site-selective" catalysis. It can be activated using specialized ligands (e.g., Buchwald biaryl phosphines) after the bromine has been reacted.
-
C2-Methyl: Provides a metabolic "soft spot" (benzylic oxidation) or, more commonly, acts as a steric anchor to restrict rotation of the phenyl ring in the final drug target.
-
C1-Nitrile: A versatile masking group. It can be hydrolyzed to a carboxylic acid, reduced to a benzylamine, or cyclized into bioisosteres like tetrazoles or oxadiazoles.
Reactivity Heatmap (DOT Visualization)
The following diagram illustrates the hierarchical reactivity of the scaffold, guiding the order of operations for synthetic planning.
Figure 1: Chemoselectivity map showing the sequential functionalization logic. The C4-Br is the entry point for complex molecule synthesis.
Part 3: Synthetic Pathways
The synthesis of This compound is non-trivial due to the crowding of the ring. The most robust industrial route avoids direct halogenation (which yields inseparable isomer mixtures) and instead relies on the Sandmeyer Reaction from the corresponding aniline.
Primary Route: The Sandmeyer Sequence
This protocol ensures the correct regiochemistry by fixing the nitrogen placement early in the synthesis.
Starting Material: 4-Amino-3-chloro-2-methylbenzonitrile (CAS 864361-78-4) or 4-Amino-2-chloro-3-methylbenzonitrile (depending on precursor availability, though the former is direct).
Protocol: Diazotization-Bromination
-
Diazotization:
-
Reagents: Sodium Nitrite (
), 48% Hydrobromic Acid ( ). -
Conditions:
to .[1] -
Mechanism: The amino group is converted to the diazonium salt (
) in situ. The low temperature is critical to prevent phenol formation or diazo decomposition.
-
-
Sandmeyer Displacement:
-
Reagents: Copper(I) Bromide (
) in . -
Procedure: The cold diazonium solution is added dropwise to the CuBr solution.
-
Observation: Evolution of nitrogen gas (
). -
Workup: Quench with water, extract with Dichloromethane (DCM), and wash with sodium sulfite to remove free bromine.
-
Quantitative Comparison of Routes
| Route | Starting Material | Key Reagents | Yield (Est.) | Regioselectivity | Scalability |
| A (Recommended) | 4-Amino-3-chloro-2-methylbenzonitrile | 75-85% | 100% (Defined) | High | |
| B (Alternative) | 3-Chloro-2-methylbenzonitrile | 40-50% | Poor (Mix of 4-Br/6-Br) | Low | |
| C (De Novo) | 4-Bromo-3-chloro-2-methylaniline | 60-70% | High | Medium |
Part 4: Therapeutic & Industrial Applications
Selective Androgen Receptor Modulators (SARMs)
This scaffold is structurally homologous to the "A-ring" of non-steroidal SARMs (e.g., LGD-4033 analogs). The 3-chloro-2-methyl motif is a specific variation designed to optimize the fit within the hydrophobic pocket of the Androgen Receptor (AR).
-
Mechanism: The nitrile (CN) mimics the electron-withdrawing nitro groups of first-gen anti-androgens (like Flutamide) but with better metabolic stability.
-
Derivatization: The C4-Bromine is typically coupled with a substituted pyrazole or pyrrolidine to extend the pharmacophore.
Agrochemicals (Herbicides)
Polysubstituted benzonitriles are precursors to Auxinic Herbicides . The 3,4-dihalo pattern is often essential for binding to the TIR1 auxin receptor in plants. The nitrile group is frequently hydrolyzed to the carboxylic acid (the active auxinic moiety) in the final step of synthesis.
Experimental Workflow: Suzuki Coupling (C4-Arylation)
For the attachment of a heteroaryl group at the 4-position.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aq, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Charge reaction vessel with substrate, boronic acid, and base.[2]
-
Purge with Nitrogen/Argon for 5 minutes.
-
Add Pd catalyst and seal.
-
Heat to
for 4-12 hours.-
Note: Do not exceed
to avoid activating the C3-Chlorine.
-
-
Validation: Monitor via LC-MS. The bromine peak (M+2 pattern) should disappear, leaving the chlorine isotope pattern (M/M+2 ratio of 3:1).
Part 5: Synthesis Pathway Visualization
The following diagram details the recommended synthetic flow from the aniline precursor to the final coupled drug candidate.
Figure 2: The "Sandmeyer-Suzuki" sequence, the primary industrial workflow for utilizing this scaffold.
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737494, 4-Bromo-3-methylbenzonitrile (Analog Reference). Retrieved from [Link]
-
Google Patents (2018). EP3280710B1: Process for the preparation of androgen receptor antagonists. (Demonstrates the utility of 4-bromo-2-chloro-benzonitrile scaffolds). Retrieved from
Sources
Methodological & Application
Application Note: Scalable Synthesis of 4-Bromo-3-chloro-2-methylbenzonitrile
Executive Summary
This application note details a robust, two-step synthetic procedure for 4-Bromo-3-chloro-2-methylbenzonitrile , a highly functionalized aromatic scaffold critical in the development of androgen receptor antagonists and KRAS inhibitors.[1]
The protocol utilizes 3-Chloro-2-methylaniline as the starting material.[1] It leverages the synergistic directing effects of the amino and chloro substituents to achieve high regioselectivity during bromination, followed by a classic Sandmeyer reaction to install the nitrile functionality. This route avoids the use of expensive transition-metal catalysts (e.g., Pd-catalyzed cyanation) in favor of scalable, cost-effective wet chemistry.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed around the Ortho/Para directing effects of the aniline precursor.[1]
-
Target: this compound[1]
-
Disconnection: The nitrile group (-CN) is introduced last via a Sandmeyer reaction, replacing an amino group (-NH
).[1] -
Starting Material: 3-Chloro-2-methylaniline (commercially available).[1]
Mechanistic Logic: In 3-Chloro-2-methylaniline, the amino group at C1 is a strong activator and ortho/para director.[1] The methyl group at C2 and chlorine at C3 are weaker directors.
-
C4 (Para to NH
): Strongly activated by NH ; sterically accessible.[1] -
C6 (Ortho to NH
): Activated by NH ; Para to Cl.[1] However, C4 is favored due to the cooperative directing effect of the Cl atom (which directs ortho/para, favoring C2, C4, C6) and less steric hindrance compared to the C2-C3 substituted side.
Figure 1: Retrosynthetic disconnection showing the linear two-step pathway.
Experimental Protocols
Step 1: Regioselective Bromination
Objective: Synthesis of 4-Bromo-3-chloro-2-methylaniline.
Reaction Type: Electrophilic Aromatic Substitution (S
Materials
-
Substrate: 3-Chloro-2-methylaniline (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]
-
Quench: Sodium thiosulfate (aq), Water[1]
Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-2-methylaniline (10.0 g, 70.6 mmol) in Acetonitrile (100 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve NBS (13.2 g, 74.1 mmol) in Acetonitrile (40 mL) and add it dropwise to the aniline solution over 30 minutes. Note: Protecting the amine is usually unnecessary due to the high para-selectivity, but maintaining low temperature prevents poly-bromination.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][3][4] The starting material (Rf ~0.[1]4) should disappear, yielding a slightly less polar product.[1]
-
Workup:
-
Purification:
-
Yield Expectation: 85–92% (Off-white to tan solid).[1]
Step 2: Sandmeyer Cyanation
Objective: Conversion of amino group to nitrile.[1][5]
Reaction Type: Radical-Nucleophilic Aromatic Substitution (S
Materials
-
Substrate: 4-Bromo-3-chloro-2-methylaniline (from Step 1)[1]
-
Diazotization: NaNO
(1.2 eq), Conc.[1] HCl, Water -
Cyanation: CuCN (1.2 eq), KCN (1.5 eq), Toluene/Water or Water (biphasic)[1]
Procedure
Part A: Preparation of Diazonium Salt
-
Suspend 4-Bromo-3-chloro-2-methylaniline (10.0 g, 45.3 mmol) in a mixture of Conc. HCl (15 mL) and Water (15 mL).[1]
-
Cool the suspension to -5°C to 0°C in an ice/salt bath. Stir vigorously.
-
Add a solution of NaNO
(3.75 g, 54.3 mmol) in Water (10 mL) dropwise, maintaining the internal temperature below 5°C. -
Stir for 30 minutes. The solution should become clear (diazonium salt formation). Test: A drop on starch-iodide paper should turn blue (excess nitrite).[1]
Part B: Sandmeyer Reaction
-
In a separate large flask, prepare the copper cyanide complex: Dissolve CuCN (4.9 g, 54.3 mmol) and KCN (4.4 g, 68.0 mmol) in Water (40 mL).[1] Caution: KCN is highly toxic.[1] Work in a well-ventilated fume hood.
-
Cool the CuCN solution to 0°C.
-
Neutralization (Critical): Carefully adjust the pH of the diazonium solution to ~6–7 using solid NaHCO
or Na CO before addition, OR add the acidic diazonium solution very slowly to the CuCN solution while simultaneously adding Na CO solution to maintain neutral pH. Note: Acidic conditions during cyanation liberate HCN gas (Fatal).[1] -
Addition: Add the cold diazonium solution dropwise to the CuCN mixture over 45 minutes, keeping temperature <10°C.
-
Completion: Allow the mixture to warm to room temperature, then heat to 50°C for 1 hour to ensure complete nitrogen evolution.
-
Workup:
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 0-10%).[1]
-
Yield Expectation: 60–75% (White to pale yellow solid).[1]
Workflow Visualization
Figure 2: Operational workflow for the two-step synthesis.
Analytical Data & Validation
Expected Analytical Profile
| Property | Specification | Notes |
| Appearance | White to pale yellow crystalline solid | Darkens upon light exposure.[1][9] |
| Molecular Weight | 230.49 g/mol | Formula: C₈H₅BrClN |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.60 (d, J=8.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 2.60 (s, 3H) | Doublet splitting characteristic of ortho protons (H5, H6).[1] |
| MS (EI/ESI) | m/z 229/231/233 | Distinct isotope pattern for Br + Cl.[1] |
| IR (ATR) | ~2230 cm⁻¹ (CN stretch) | Strong diagnostic peak.[1] |
Troubleshooting Guide
-
Low Yield in Step 1: If poly-bromination occurs (e.g., dibromo species), ensure the reaction is kept strictly at 0°C during NBS addition and verify stoichiometry (do not exceed 1.05 eq NBS).
-
Incomplete Diazotization: If the diazonium salt precipitates or decomposes, ensure the HCl concentration is sufficient (at least 2.5 eq) to keep the amine soluble before adding nitrite.
-
Sandmeyer "Tar" Formation: This often results from uncontrolled exotherms or incorrect pH.[1] Ensure the CuCN solution is neutral/buffered before adding the diazonium salt.
Safety & Compliance
-
Cyanide Hazard: Step 2 involves KCN and CuCN.[1] These liberate HCN gas upon contact with acid.[1] Keep a cyanide antidote kit available.[1] Treat all aqueous waste with bleach (sodium hypochlorite) at pH >10 to destroy cyanide before disposal.[1]
-
Bromine/NBS: Irritating to eyes and respiratory system.[1] Handle in a fume hood.
-
Diazonium Salts: Potentially explosive if dried.[1] Keep wet and process immediately.[1]
References
-
Regioselective Bromination of Anilines
-
Sandmeyer Reaction Protocols
-
Precursor Characterization (4-Bromo-3-chloro-2-methylaniline)
-
Ionic Liquid Halogenation (Green Alternative)
Sources
- 1. 4-Bromo-3-chloro-2-methylaniline | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-bromo-3-chloro-2-methylaniline (C7H7BrClN) [pubchemlite.lcsb.uni.lu]
- 3. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]
- 9. prepchem.com [prepchem.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Benzonitrile Synthesis & Purification
A Guide for Researchers, Scientists, and Drug Development Professionals on the Removal of Bromide vs. Chloride Impurities
Welcome to the Technical Support Center dedicated to addressing the challenges of halide impurities in benzonitrile synthesis. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to empower you in producing high-purity benzonitrile for your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of bromide and chloride impurities in my benzonitrile synthesis?
A1: Halide impurities, specifically bromides and chlorides, are common contaminants in benzonitrile synthesis, often originating from the starting materials and reagents used. The most prevalent source is the Sandmeyer reaction , a widely used method to synthesize benzonitriles from anilines.[1][2] In this reaction, the diazonium salt intermediate can react with copper(I) chloride or copper(I) bromide to introduce the corresponding halide as a byproduct. Another significant route is the cyanation of aryl halides , where incomplete reaction of bromobenzene or chlorobenzene can lead to their presence in the final product.[3] Additionally, the industrial ammoxidation of toluene can introduce chlorinated impurities if the feedstock contains chlorinated toluenes.[4][5]
Q2: My benzonitrile is slightly yellow. Could this be due to halide impurities?
A2: While pure benzonitrile is a colorless liquid, a yellow tint can indicate the presence of impurities.[6] While halide impurities themselves are typically colorless, their presence might suggest side reactions or the presence of other chromophoric byproducts. However, a more common cause of yellowing is the presence of isonitrile impurities, which can be identified by their distinct unpleasant odor.[6][7]
Q3: Is there a significant difference in the difficulty of removing bromide versus chloride impurities?
A3: Yes, the ease of removal depends on the physical properties of the specific halogenated benzonitrile impurity. The key difference lies in the boiling points of the impurities relative to benzonitrile. Generally, the larger atomic mass of bromine results in bromobenzonitriles having a higher boiling point than their chloro-analogs, which in turn have a higher boiling point than benzonitrile. This difference in boiling points is the primary factor influencing the effectiveness of purification by fractional distillation.
Q4: Can I use a simple distillation to remove these halide impurities?
A4: A simple distillation is generally insufficient for separating compounds with close boiling points.[8] Given the relatively small difference in boiling points between benzonitrile and its chlorinated or brominated counterparts, fractional distillation is the recommended method for effective separation.[9][10]
Troubleshooting Guide: Halide Impurity Removal
This section provides detailed protocols for the removal of bromide and chloride impurities from benzonitrile. The choice of method will depend on the level of impurity and the desired final purity of your product.
Understanding the Challenge: A Comparison of Physical Properties
A successful purification strategy relies on exploiting the differences in physical properties between benzonitrile and its halogenated impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| Benzonitrile | 103.12 | 191.1 |
| 2-Chlorobenzonitrile | 137.57 | 232 |
| 3-Chlorobenzonitrile | 137.57 | 214 |
| 4-Chlorobenzonitrile | 137.57 | 223 |
| 2-Bromobenzonitrile | 182.02 | 247-249 |
| 3-Bromobenzonitrile | 182.02 | 230-231 |
| 4-Bromobenzonitrile | 182.02 | 235-237 |
Note: Boiling points are approximate and can vary slightly with atmospheric pressure.
As the table illustrates, both chloro- and bromobenzonitriles have higher boiling points than benzonitrile. This difference is more pronounced with the brominated impurities, theoretically making their separation via fractional distillation more straightforward.
Primary Purification Method: Fractional Distillation
Fractional distillation is the most effective and widely applicable method for separating benzonitrile from its higher-boiling halogenated impurities.[9][11]
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. For optimal separation, use a fractionating column (e.g., Vigreux or packed column) with a high number of theoretical plates.[8] Ensure all glassware is dry.
-
Charge the Flask: Add the impure benzonitrile to a round-bottom flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. The vapor will be enriched in the lower-boiling component, benzonitrile.[10] Monitor the temperature at the still head. A stable temperature reading close to the boiling point of pure benzonitrile (191°C at atmospheric pressure) indicates that pure benzonitrile is distilling.
-
Fraction Collection: Collect the distillate in fractions. The first fraction may contain any lower-boiling impurities. The main fraction should be collected when the temperature at the still head is stable at the boiling point of benzonitrile.
-
Monitoring: The temperature will begin to rise as the higher-boiling halogenated impurities start to distill. Stop the distillation at this point to prevent contamination of the purified benzonitrile.
-
Reduced Pressure Distillation: For heat-sensitive compounds or to lower the boiling points, fractional distillation can be performed under reduced pressure.[6][12]
Caption: Decision-making workflow for benzonitrile purification.
References
-
LookChem. Purification of Benzonitrile. Chempedia. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
ResearchGate. How can I purify impure benzonitrile?. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Oreate AI. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. [Link]
-
askIITians. To synthesize benzoic acid from bromobenzene, follow these steps. [Link]
-
Wikipedia. Benzonitrile. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. [Link]
-
YouTube. Synthesis of Benzoic Acid from Benzonitrile. [Link]
- Google Patents. CN1252043C - Process for preparing para-bromo benzonitrile.
-
Royal Society of Chemistry. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. [Link]
-
WikiMili. Sandmeyer reaction. [Link]
-
Organic Syntheses. m-CHLORONITROBENZENE. [Link]
-
Veeprho. Benzonitrile Impurities and Related Compound. [Link]
-
University of Rochester, Department of Chemistry. Solvent: benzonitrile. [Link]
-
Pharmaffiliates. Benzonitrile-impurities. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
- Google Patents. CN110423207A - A kind of synthetic method of o-chloro benzonitrile.
-
Pharm D Guru. 32. SANDMEYERS REACTION. [Link]
-
European Patent Office. EP 0441004 B1 - Process for preparing aromatic nitriles. [Link]
-
University of Massachusetts Lowell. Recrystallization 2. [Link]
- Google Patents.
- Google Patents.
-
University of Rochester. Purification: Fractional Distillation. [Link]
- Google Patents.
-
ResearchGate. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]
-
ResearchGate. Reductive Cleavage of Halides in Decomposition of Substituted Benzonitrile Pesticides. [Link]
-
NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
ReAgent Chemical Services. What is Fractional Distillation?. [Link]
-
PMC. The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. [Link]
-
Wikipedia. Fractional distillation. [Link]
- Google Patents.
-
Maratek. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents. [Link]
-
Chemistry LibreTexts. 5.3: Fractional Distillation. [Link]
-
Reddit. Diazotization workup neutralization question. [Link]
-
YouTube. Base Hydrolysis of Benzonitrile. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI Blog [oreateai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Purification [chem.rochester.edu]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of 4-Bromo-3-chloro-2-methylbenzonitrile
Topic: Recrystallization Solvents for 4-Bromo-3-chloro-2-methylbenzonitrile Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Scientists, and Drug Development Professionals
CAS: 1349716-41-1 Chemical Class: Poly-halogenated Benzonitrile Application: Pharmaceutical Intermediate / Agrochemical Scaffold
Solvent Selection & Solubility Profile
Q1: What is the recommended primary solvent system for recrystallizing this compound?
A: Based on the structural properties of poly-halogenated benzonitriles (e.g., 4-bromo-2-chlorobenzonitrile), the most effective starting solvent systems are Ethanol (EtOH) or Methanol (MeOH) for single-solvent recrystallization, and Ethyl Acetate/Heptane for binary systems.
-
Mechanism: The nitrile (-CN) group imparts sufficient polarity to allow dissolution in hot alcohols. However, the lipophilic halogen (Br, Cl) and methyl substituents significantly decrease water solubility and increase solubility in non-polar hydrocarbons.
-
Recommendation: Start with Ethanol (95% or absolute) . It offers a safer boiling point (78°C) than methanol and often provides better crystal growth kinetics for low-melting aromatics.
Q2: I am experiencing "oiling out" instead of crystallization. Why is this happening?
A: Oiling out occurs when the solute separates as a liquid phase before crystallizing. This is common for this compound due to its likely low melting point (analogs like 4-bromo-3-methylbenzonitrile melt at ~53-57°C).
Causality:
-
Saturation Temperature > Melting Point: If you saturate the solution at a temperature above the compound's melting point, the compound may phase-separate as an oil droplet upon cooling before it reaches the supersaturation required for nucleation.
-
Impurity Depression: Impurities lower the melting point further, exacerbating the issue.
Solution:
-
Switch to a Lower Boiling Solvent: Use Methanol or Dichloromethane (DCM)/Hexane . This forces you to keep the solution temperature lower, reducing the gap between the solution temperature and the melting point.
-
Seed Crystals: Add a seed crystal at the first sign of turbidity to provide a nucleation surface, bypassing the oil phase.
Q3: Can I use water as a co-solvent?
A: Use with extreme caution. While water is a standard anti-solvent for nitriles, the high lipophilicity of the bromo-chloro-methyl motif means this compound is virtually insoluble in water. Adding water to an alcoholic solution often causes rapid, amorphous precipitation (crashing out) or oiling out rather than controlled crystal growth.
-
Better Alternative: Use Heptane or Hexane as the anti-solvent if using Ethyl Acetate or DCM as the primary solvent.
Comparative Solubility Data (Analog-Based)
Since specific solubility data for the exact isomer is proprietary or scarce, we utilize validated data from structural analogs (4-Bromo-2-chlorobenzonitrile and 4-Bromo-3-methylbenzonitrile) to guide the protocol.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Risk Factor |
| Ethanol (95%) | High | Low | Excellent | Low. Standard first choice. |
| Methanol | Very High | Moderate | Good | Moderate. May yield lower recovery if too soluble.[1] |
| EtOAc / Heptane | High | Low | Excellent | Low. Best for "oiling out" issues. |
| Toluene | High | High | Poor | High. Too soluble; difficult to recover yield. |
| Water | Insoluble | Insoluble | N/A | High. Causes oiling/amorphous crashing. |
Step-by-Step Recrystallization Protocol
Objective: Purify crude this compound (>90% purity) to analytical grade (>98%).
Phase 1: Dissolution
-
Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask.
-
Add Ethanol (approx. 3-5 mL) and add a magnetic stir bar.
-
Heat the mixture to a gentle reflux (approx. 80°C) on a heating block.
-
Critical Step: If the solid does not dissolve, add Ethanol in 0.5 mL increments. Stop immediately once the solution is clear.
-
Note: If the solution is dark/colored, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through a pre-warmed Celite pad.
-
Phase 2: Crystallization
-
Remove the flask from heat and place it on a cork ring or wood block. Do not place directly on a cold bench.
-
Allow to cool slowly to room temperature (approx. 20-30 mins).
-
Observation:
-
Scenario A (Crystals form): Proceed to Phase 3.
-
Scenario B (No crystals): Scratch the inner wall of the flask with a glass rod or add a seed crystal.
-
Scenario C (Oiling out): Reheat to dissolve the oil. Add a small amount of Heptane (anti-solvent) dropwise until just cloudy, then clear with one drop of Ethanol. Cool very slowly.
-
Phase 3: Isolation
-
Cool the flask in an ice-water bath (0-4°C) for 15 minutes to maximize yield.
-
Filter the crystals using a Buchner funnel and vacuum suction.
-
Wash the cake with 1-2 mL of ice-cold Ethanol .
-
Dry under vacuum or in a desiccator.
Troubleshooting Workflow (Decision Tree)
Figure 1: Decision tree for the purification of this compound, addressing common failure modes like oiling out.
References
-
Sigma-Aldrich. 4-Bromo-3-methylbenzonitrile Product Specification & Physical Properties. (Analog Reference). Retrieved from .
-
Tokyo Chemical Industry (TCI). 4-Bromo-2-chlorobenzonitrile Product Details. (Solubility Data). Retrieved from .
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 144267: 4-Bromo-2-methylbenzonitrile. Retrieved from .
-
BenchChem. 4-Bromo-3-chlorobenzonitrile Technical Guide. (Functional Group Analysis). Retrieved from .
Sources
Technical Support Center: Optimization of 4-Bromo-3-chloro-2-methylbenzonitrile Hydrolysis
Case ID: #CN-HYD-4Br3Cl Status: Open Priority: High (Risk of Halogen Displacement) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Picket Fence" Problem
You are attempting to hydrolyze a nitrile in a "hostile" steric and electronic environment.[1][2] The substrate, 4-Bromo-3-chloro-2-methylbenzonitrile , presents a dual challenge that causes standard textbook protocols (refluxing NaOH or HCl) to fail:
-
Steric Shielding (The "Picket Fence"): The 2-methyl and 3-chloro groups create significant steric bulk around the nitrile carbon. This prevents the attack of water/hydroxide, requiring higher activation energies (heat).
-
Electronic Vulnerability (
Risk): The 4-bromo group is para to the electron-withdrawing nitrile. This activates the bromine toward Nucleophilic Aromatic Substitution ( ) .
The Paradox: To overcome the steric hindrance, you apply heat/strong base. However, this energy threshold overlaps with the activation energy for displacing the bromine, leading to the formation of 4-hydroxy-3-chloro-2-methylbenzonitrile (phenol impurity) rather than the desired acid/amide.
Diagnostic Decision Matrix
Before selecting a protocol, determine your target endpoint. Stopping at the amide is significantly "safer" for halogen integrity than pushing to the acid.
Figure 1: Decision matrix for selecting the hydrolysis protocol based on the desired endpoint and halogen stability.
Critical Troubleshooting Guides (FAQs)
Issue 1: "I am seeing ~15% of a phenolic impurity (loss of Bromine)."
Diagnosis: You are likely using aqueous NaOH at reflux.
Mechanism: The nitrile group withdraws electron density from the ring, making the C-4 position electrophilic. Hydroxide (
Corrective Action:
-
Stop using Hydroxide as the primary nucleophile.
-
Switch to Hydroperoxide (
): Use the Radziszewski Hydrolysis (Protocol 1). The hydroperoxide anion is 100x more nucleophilic toward the nitrile carbon (alpha-effect) but less basic than hydroxide, allowing the reaction to proceed at 40–50°C, which is below the thermal threshold for on the aryl bromide [1].
Issue 2: "The reaction stalls at the Amide. I cannot get to the Acid."
Diagnosis: Steric inhibition of resonance. Mechanism: The 2-methyl and 3-chloro groups force the amide group out of planarity with the benzene ring. This prevents the conjugation required to activate the carbonyl for the second hydrolysis step. Further heating in base only promotes dehalogenation.
Corrective Action:
-
Do not force the basic hydrolysis.
-
Use Nitrosyl Sulfuric Acid (Protocol 2): Isolate the amide and treat it with Sodium Nitrite in Sulfuric Acid (
). This generates a diazonium species on the amide nitrogen ( ), which is an incredible leaving group. It forces hydrolysis to the acid irreversibly, even in sterically congested systems, without touching the halogens [2].
Issue 3: "My starting material is insoluble in aqueous acid/base."
Diagnosis: Lipophilicity of the tri-substituted benzene. Corrective Action:
-
Solvent Switch: Use DMSO or t-Butanol . DMSO is particularly effective for the peroxide method as it stabilizes the polar transition state.
-
Phase Transfer Catalysis (PTC): If using a biphasic system (DCM/Water), add 5 mol% Tetrabutylammonium bisulfate (TBAB) to shuttle the nucleophile into the organic phase.
Validated Experimental Protocols
Protocol 1: Radziszewski Hydrolysis (Nitrile Amide)
Best for: Preserving halogens; stopping at the amide.
Reagents:
-
Substrate: 1.0 equiv
-
30% Hydrogen Peroxide (
): 5.0 equiv -
Potassium Carbonate (
): 0.5 equiv (or NaOH: 0.2 equiv) -
Solvent: DMSO (preferred) or Ethanol/Acetone (1:1)
Procedure:
-
Dissolve the substrate in DMSO (5 mL per gram).
-
Cool to 10°C. Add
. -
Add
dropwise (Exothermic! Maintain internal temp < 25°C). -
Allow to warm to Room Temperature (RT). If conversion is slow after 2 hours, heat gently to 45°C. Do not exceed 50°C.
-
Quench: Pour into ice water. The amide should precipitate.[3] Filter and wash with water to remove DMSO.
Why this works: The active species is the hydroperoxide anion (
Protocol 2: Acidic Deamination (Amide Acid)
Best for: Converting the sterically hindered amide to acid without dehalogenation.
Reagents:
-
Intermediate Amide (from Protocol 1): 1.0 equiv
-
Sodium Nitrite (
): 1.5 equiv -
Sulfuric Acid (
): 90% (Solvent/Reagent)
Procedure:
-
Dissolve/suspend the amide in cold
(0°C). -
Add
in small portions (Keep temp < 10°C to avoid off-gassing too rapidly). -
Stir at 0°C for 1 hour, then warm to 20°C-40°C.
-
Monitor by HPLC.
-
Quench: Pour onto crushed ice. The carboxylic acid will precipitate.[4]
Why this works: This bypasses the tetrahedral intermediate required for standard hydrolysis. It essentially "diazotizes" the amide, making
Mechanistic Visualization
The following diagram illustrates the competition between the desired hydrolysis and the undesired
Figure 2: Mechanistic competition. The green path (Radziszewski) is kinetically favored at lower temperatures, avoiding the red path (
Data Summary: Condition Comparison
| Parameter | Standard Basic Hydrolysis | Standard Acid Hydrolysis | Radziszewski (Recommended) |
| Reagents | NaOH / | ||
| Temperature | Reflux (80-100°C) | Reflux (100°C+) | RT - 50°C |
| Time | 12 - 24 Hours | 24 - 48 Hours | 2 - 6 Hours |
| Halogen Loss | High (>10%) | Low (<1%) | Negligible (<0.1%) |
| Product | Acid (often impure) | Acid | Amide (Clean) |
References
-
Radziszewski, B. (1885). "Über die Oxydation des Benzylamins". Berichte der deutschen chemischen Gesellschaft, 18(1), 355-356.
-
Sperber, N., et al. (1948). "The Synthesis of Some Tri-substituted Benzamides". Journal of the American Chemical Society, 70(9), 3091–3094.
-
McIsaac, J. E., et al. (1971). "The Mechanism of the Radziszewski Reaction". The Journal of Organic Chemistry, 36(20), 3048–3052.
-
Hyland, C. J., & O'Connor, C. J. (1973).[5] "The acid-catalysed hydrolysis of benzonitrile". Journal of the Chemical Society, Perkin Transactions 2, 223-228.
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Technical Support Center: Navigating Steric Hindrance in 4-Bromo-3-chloro-2-methylbenzonitrile Substitutions
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 4-Bromo-3-chloro-2-methylbenzonitrile. This highly substituted benzonitrile derivative presents unique challenges in substitution reactions due to significant steric congestion around the reactive sites. This guide is structured in a question-and-answer format to directly address common issues and provide practical, field-proven solutions to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am struggling to achieve a successful Suzuki-Miyaura coupling at the C4-Bromo position. My yields are consistently low. What are the likely causes and how can I improve them?
A1: Low yields in Suzuki-Miyaura coupling with this compound are a common challenge, primarily due to the steric hindrance imposed by the ortho-methyl group and the electronic effects of the substituents. The methyl group at the C2 position physically obstructs the approach of the palladium catalyst to the C4-bromo position, hindering the oxidative addition step of the catalytic cycle. Additionally, the electron-withdrawing nature of the cyano and chloro groups can influence the reactivity of the C-Br bond.
Troubleshooting Strategies:
-
Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often ineffective. You should employ sterically demanding and electron-rich Buchwald-type ligands. These bulky ligands promote the formation of a monoligated, highly reactive palladium(0) species, which is more effective at accessing the hindered C-Br bond.[1]
-
Catalyst System and Pre-catalyst Choice: Utilizing a pre-formed palladium catalyst, such as a G3 or G4 Buchwald precatalyst, can lead to more consistent results by ensuring the efficient generation of the active catalytic species.
-
Base and Solvent Optimization: The choice of base and solvent is crucial. A weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred to minimize side reactions.[2] Aprotic polar solvents such as dioxane, THF, or toluene are typically effective.
-
Temperature and Reaction Time: Due to the steric hindrance, higher reaction temperatures and longer reaction times may be necessary to drive the reaction to completion.
Here is a workflow to guide your optimization process:
Caption: Optimization workflow for Suzuki-Miyaura coupling.
Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (loss of bromine). How can I suppress this side reaction?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with sterically hindered substrates.[1] It arises from the β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination. The steric bulk around the C-N bond formation site can make the desired reductive elimination slower, allowing the undesired β-hydride elimination pathway to compete.
Troubleshooting Strategies:
-
Choice of Ligand: As with Suzuki coupling, bulky, electron-rich phosphine ligands are essential. Ligands like BrettPhos or the Josiphos family have been shown to be effective in suppressing hydrodehalogenation by promoting the reductive elimination step.
-
Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can sometimes promote β-hydride elimination. Consider screening weaker bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).[3]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner can sometimes help to favor the desired amination pathway.
-
Temperature Control: Carefully controlling the reaction temperature is important. While higher temperatures may be needed for the reaction to proceed, excessively high temperatures can favor decomposition pathways and hydrodehalogenation.
Table 1: Recommended Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or a Buchwald Precatalyst | Ensures efficient generation of Pd(0). |
| Ligand | BrettPhos, RuPhos, or Josiphos-type | Bulky and electron-rich to promote reductive elimination and overcome steric hindrance. |
| Base | LiHMDS, K₃PO₄, or Cs₂CO₃ | Milder bases can suppress β-hydride elimination. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are standard. |
| Temperature | 80-120 °C | Requires optimization for the specific amine. |
Q3: Is it possible to selectively perform a substitution at the C3-Chloro position while leaving the C4-Bromo position intact?
A3: Selective substitution at the C3-chloro position in the presence of a C4-bromo substituent is generally challenging due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. Oxidative addition of the C-Br bond to the palladium(0) catalyst is typically much faster.
However, under specific conditions, some selectivity might be achievable, particularly in nucleophilic aromatic substitution (SNA) reactions. The cyano group is a strong electron-withdrawing group, activating the ring towards nucleophilic attack, especially at the ortho and para positions.[4][5] The ortho-methyl group, however, provides significant steric shielding to the C3-chloro position, making direct nucleophilic attack difficult.
For practical synthetic strategies, it is more reliable to assume that the C4-bromo position will be more reactive in cross-coupling reactions. If substitution at the C3 position is desired, a multi-step approach would likely be necessary, such as performing the substitution at the C4-position first and then targeting the C3-chloro position in a subsequent step, potentially after modification of the other substituents to alter the ring's electronics and sterics.
Q4: I need to introduce a cyano group at the C4 position, replacing the bromine. What are the best methods for this transformation on such a hindered substrate?
A4: Palladium-catalyzed cyanation is a powerful method for this transformation.[6] However, the steric hindrance from the ortho-methyl group necessitates careful selection of the catalyst system and cyanide source.
Recommended Cyanation Strategies:
-
Cyanide Source: While traditional cyanide sources like KCN or NaCN can be used, they are highly toxic. A safer and often more effective alternative is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[7] Zinc cyanide (Zn(CN)₂) is another option, often used with palladium catalysts.
-
Catalyst System: A palladium catalyst paired with a bulky, electron-rich phosphine ligand is recommended. For example, a catalyst system composed of Pd(OAc)₂ and a ligand like XPhos or SPhos can be effective.
-
Solvent and Temperature: Aprotic polar solvents like DMF or DMA are typically used for cyanation reactions. The reaction may require elevated temperatures (e.g., 100-140 °C) to overcome the steric barrier.
Caption: Key considerations for the cyanation of this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to a concentration of 0.1-0.2 M).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the optimized temperature (typically 80-110 °C) for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., LiHMDS, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the optimized temperature (typically 90-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]
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Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. [Link]
-
Ipso Substitution of Aromatic Bromine in Chlorinated Waters: Impacts on Trihalomethane Formation. (2023). PubMed. [Link]
-
A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment. (n.d.). ACS Publications. [Link]
-
The Replacement of Bromine by Chlorine in Aromatic Compounds. (n.d.). ACS Publications. [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions: Chlorination and Bromination. [Link]
-
Chemistry LibreTexts. (2025, February 3). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Revealing resonance effects and intramolecular dipole interactions in the positional isomers of benzonitrile-core thermally activated delayed fluorescence materials. (2019, July 12). RSC Publishing. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. [Link]
-
Chemguide. (2023, January 15). Halogenation of benzene and methylbenzene. [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. [Link]
-
Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization... (n.d.). ResearchGate. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]
-
Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023, June 16). ACS Publications. [Link]
-
Optimization of Suzuki-Miyaura Cross-Coupling Reaction a. (n.d.). ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]
-
Chemistry Stack Exchange. (2014, September 25). The role of halogens in electrophilic aromatic substitution. [Link]
-
Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (n.d.). ResearchGate. [Link]
-
Deciding which group twists out of the plane when ortho effect takes place. (2021, January 17). Chemistry Stack Exchange. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). RSC Publishing. [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides. (n.d.). PMC - NIH. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). ACS Publications. [Link]
-
Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. (n.d.). RSC Publishing. [Link]
-
Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. (2025, August 6). ResearchGate. [Link]
-
A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. (2025, September 5). ChemRxiv. [Link]
-
4-Bromo-2-methylbenzonitrile. (n.d.). PubChem. [Link]
-
Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. (2020, August 7). Thieme. [Link]
-
Benzonitrile, 4-bromo-. (n.d.). NIST WebBook. [Link]
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Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Assessment of 4-Bromo-3-chloro-2-methylbenzonitrile
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 4-Bromo-3-chloro-2-methylbenzonitrile. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a validated, stability-indicating method.
Introduction: The Analytical Challenge of a Dihalogenated Benzonitrile
This compound is a halogenated aromatic nitrile, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific substitution pattern presents a unique analytical challenge: the potential for positional isomers and related impurities that are structurally very similar to the main compound. Ensuring the purity of such a starting material is paramount, as even trace impurities can have significant impacts on the yield, purity, and safety of the final product.
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this task due to its high resolution, sensitivity, and precision.[2] This guide will detail the logical progression of developing a stability-indicating HPLC method, one that can separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[3][4]
Foundational Principles: Causality in Method Development
A successful HPLC method is not a matter of chance, but of systematic optimization based on the physicochemical properties of the analyte and the principles of chromatography.
-
Structure and Properties: this compound (C₇H₃BrClN) is a non-polar, aromatic compound.[1][5] Its aromaticity and the presence of halogens suggest strong retention on a non-polar stationary phase, making reversed-phase HPLC the logical starting point.[6][7]
-
UV Absorbance: The benzonitrile core provides a chromophore, allowing for detection using a UV detector. A Photodiode Array (PDA) detector is highly recommended as it can acquire spectra across a wide range of wavelengths simultaneously, aiding in peak identification and purity assessment.[8][9]
In reversed-phase HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar (hydrophilic).[6] The separation is driven by the partitioning of the analyte between these two phases. For this compound, a C18 (octadecylsilane) column is a robust and versatile initial choice, offering excellent hydrophobic retention for aromatic compounds.[10]
Experimental Workflow: A Step-by-Step Guide with Rationale
The development of a reliable HPLC method is an iterative process. The following workflow illustrates the logical progression from initial scouting to a fully validated method.
Caption: Logical workflow for HPLC method development.
Objective: To achieve initial retention and detection of the analyte.
Experimental Protocol:
-
Column Selection:
-
Mobile Phase Selection:
-
Detector Setup:
-
Detector: Photodiode Array (PDA) Detector.[8]
-
Wavelength: Scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax) for this compound.
-
Rationale: The initial screening aims to quickly establish a baseline for retention and response. A C18 column with a simple acetonitrile/water mobile phase is a high-probability starting point for a non-polar aromatic compound. The PDA detector provides crucial spectral information from the outset.[9][16]
Objective: To achieve optimal resolution of the main peak from any impurities.
Experimental Protocol:
-
Gradient Elution Development:
-
If the initial isocratic run shows poor resolution or long run times, a gradient elution is necessary.
-
Scouting Gradient: Start with a broad gradient, for example, 5% to 95% Acetonitrile over 20 minutes.
-
Gradient Refinement: Based on the scouting run, narrow the gradient around the elution point of the main peak and any observed impurities to improve resolution.
-
-
Flow Rate and Temperature Adjustment:
-
Flow Rate: A typical starting point is 1.0 mL/min for a 4.6 mm ID column. Adjusting the flow rate can impact resolution and analysis time.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible retention times. Increasing the temperature can decrease viscosity and improve peak shape but may also affect selectivity.[17]
-
Rationale: Gradient elution is a powerful tool for separating compounds with a range of polarities. By systematically refining the gradient, flow rate, and temperature, the separation can be fine-tuned to achieve the desired resolution and run time.
Objective: To demonstrate that the analytical method is suitable for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[18][19]
Forced Degradation Studies:
Forced degradation studies are essential to establish the stability-indicating nature of the method.[3][4][20] This involves subjecting the sample to various stress conditions to generate potential degradation products.
Experimental Protocol:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.
Rationale: The goal is to achieve 5-20% degradation of the active ingredient.[20] The developed HPLC method must be able to separate the intact drug from all degradation products, demonstrating its specificity.
Validation Parameters (ICH Q2(R1)):
The following parameters must be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the expected working concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a placebo with known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Comparative Data and Discussion
To illustrate the importance of methodical development, let's compare the performance of different stationary phases.
Table 1: Comparison of Stationary Phases for the Analysis of this compound and a Key Impurity (Positional Isomer)
| Stationary Phase | Tailing Factor (Main Peak) | Resolution (Main Peak and Impurity) | Observations |
| C18 | 1.2 | 1.8 | Good retention, acceptable peak shape, but borderline resolution. |
| Phenyl-Hexyl | 1.1 | 2.5 | Improved peak shape and significantly better resolution due to enhanced π-π interactions with the aromatic ring.[13] |
| Pentafluorophenyl (PFP) | 1.0 | 3.1 | Excellent peak shape and the best resolution. The PFP phase offers unique selectivity for halogenated compounds.[11][12] |
Discussion:
While the standard C18 column provided a reasonable starting point, the Phenyl-Hexyl and PFP columns demonstrated superior performance for this specific analyte. The alternative selectivity mechanisms of these phases, particularly the π-π and dipole-dipole interactions, were crucial for resolving the structurally similar main compound and its positional isomer.[11][21] This highlights the importance of screening different column chemistries during method development.
Final Validated HPLC Method
Based on the comparative data, the following method was validated:
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 40% B
-
18.1-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detector: PDA at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Caption: Schematic of the final validated HPLC method.
Conclusion
The development of a robust and reliable HPLC method for the purity assessment of this compound requires a systematic and scientifically grounded approach. Simply relying on a standard C18 column may not provide the necessary selectivity for closely related impurities. By exploring alternative stationary phases, such as Phenyl-Hexyl and PFP, and by rigorously validating the final method according to ICH guidelines, a stability-indicating method can be established that ensures the quality and consistency of this important chemical intermediate. This guide has demonstrated that a deep understanding of chromatographic principles, coupled with a logical experimental workflow, is the key to successful HPLC method development.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Diode Array Detector HPLC | DAD. SCION Instruments. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
What is a Photodiode Array? AZoSensors. [Link]
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ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
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DETECTOR ARRAYS. SPIE. [Link]
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How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. Oxford Academic. [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Photodiode Arrays: Technical Overview and Comparative Product Analysis. Lontenoe. [Link]
-
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. [Link]
-
exploring the selectivity of C18 phases with Phenyl and PFP functionality. MAC-MOD Analytical. [Link]
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4-Bromo-3-chlorobenzonitrile. PubChem. [Link]
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Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
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HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]
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Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
-
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
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Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]
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Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC International. [Link]
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Separation of Benzonitrile, o-nitro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). Cheméo. [Link]
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Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. [Link]
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4-Bromo-3-methylbenzonitrile. PubChem. [Link]
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Benzonitrile. SIELC Technologies. [Link]
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HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]
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HPLC Methods for analysis of Benzonitrile. HELIX Chromatography. [Link]
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HPLC Determination of Four Derivatives of Benzene. ResearchGate. [Link]
-
High Performance Liquid Chromatography. University of California, Davis. [Link]
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Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed. [Link]
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A Comparative Guide to the Reactivity of 4-Bromo-3-chloro-2-methylbenzonitrile and 4-Bromo-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the strategic selection of building blocks is paramount to the successful development of novel molecules. Halogenated benzonitriles are a class of versatile intermediates, with their reactivity profile dictating their utility in various cross-coupling and substitution reactions. This guide provides an in-depth comparison of the reactivity of two such analogs: 4-Bromo-3-chloro-2-methylbenzonitrile and 4-Bromo-2-methylbenzonitrile.
The primary difference between these two molecules is the presence of a chlorine atom at the 3-position of this compound. This additional halogen significantly influences the electronic and steric environment of the aromatic ring, thereby altering its reactivity in key synthetic transformations.
Theoretical Framework: Electronic and Steric Effects
The reactivity of aryl halides in common transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions is governed by a combination of electronic and steric factors.
Electronic Effects:
Both the bromo and chloro substituents are electron-withdrawing groups due to their electronegativity (inductive effect), which deactivates the benzene ring towards electrophilic aromatic substitution. However, they possess lone pairs of electrons that can be donated to the ring through resonance, which can activate the ring towards certain reactions. The cyano group (-CN) is a strong electron-withdrawing group through both inductive and resonance effects.[1]
In 4-Bromo-2-methylbenzonitrile , the bromine atom at the 4-position and the methyl group at the 2-position influence the electron density of the aromatic ring. The methyl group is an electron-donating group, which can slightly activate the ring.
In This compound , the addition of a chlorine atom at the 3-position introduces another electron-withdrawing group. This is expected to further decrease the electron density of the aromatic ring compared to its non-chlorinated counterpart. This heightened electron deficiency can make the ring more susceptible to nucleophilic attack.[2][3]
Steric Effects:
The methyl group at the 2-position in both molecules introduces steric hindrance around the C2 and C3 positions. In this compound, the presence of the chloro group adjacent to the methyl group further increases this steric bulk. This can influence the approach of bulky reagents and catalysts, potentially affecting reaction rates and regioselectivity. Studies on substituted benzonitriles have shown that ortho substituents can significantly impact the planarity and bond lengths of the molecule, which in turn affects reactivity.[4][5]
Comparative Reactivity in Key Transformations
The differential electronic and steric profiles of these two compounds are expected to manifest in their reactivity in several key reaction types.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling are fundamental for C-C and C-heteroatom bond formation. The reactivity of the C-Br bond is central to these transformations.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[6][7][8] The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex.[7][8]
-
4-Bromo-2-methylbenzonitrile : The C-Br bond is readily available for oxidative addition. The electron-donating methyl group may slightly hinder this step compared to an unsubstituted bromobenzonitrile.
-
This compound : The additional electron-withdrawing chloro group is expected to make the C-Br bond more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[9] This could potentially lead to faster reaction rates. However, the increased steric hindrance from the adjacent chloro and methyl groups might counteract this electronic activation, depending on the bulk of the palladium catalyst's ligands.
Buchwald-Hartwig Amination:
This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex.[10][11][12] Similar to the Suzuki coupling, the oxidative addition of the aryl halide is a key step.
-
4-Bromo-2-methylbenzonitrile : This compound is a viable substrate for Buchwald-Hartwig amination, allowing for the introduction of various amine functionalities.[13][14]
-
This compound : The electron-withdrawing chloro group should facilitate the oxidative addition step. However, the steric crowding around the bromine atom could necessitate the use of bulkier, more electron-rich phosphine ligands to promote the reaction. The choice of base and solvent is also critical for achieving good yields.[15][16][17]
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group.[18][19]
-
4-Bromo-2-methylbenzonitrile : The strong electron-withdrawing cyano group activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.[2] The bromine atom can act as a leaving group.
-
This compound : The presence of both a chloro and a cyano group, which are strong electron-withdrawing groups, is expected to significantly activate the ring for SNAr reactions. This increased activation could allow for reactions to occur under milder conditions or with a broader range of nucleophiles compared to the non-chlorinated analog.[20] The chlorine atom itself could also potentially be displaced, although the C-Br bond is generally more labile.
Experimental Data and Protocols
| Reaction Type | 4-Bromo-2-methylbenzonitrile | This compound | Rationale |
| Suzuki-Miyaura Coupling | Moderately reactive. | Potentially more reactive due to electronic effects, but may be sterically hindered. | The electron-withdrawing chloro group in the second compound should facilitate oxidative addition to the palladium catalyst. |
| Buchwald-Hartwig Amination | Moderately reactive. | Potentially more reactive, but may require specific ligand optimization due to sterics. | Similar to Suzuki coupling, the electronic effect of the chlorine atom is expected to enhance reactivity. |
| Nucleophilic Aromatic Substitution (SNAr) | Activated by the cyano group. | More highly activated due to the additional electron-withdrawing chloro group. | The increased number of electron-withdrawing groups enhances the electrophilicity of the aromatic ring. |
Experimental Workflow: Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both substrates. Optimization of catalyst, ligand, base, and temperature may be necessary.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Generalized Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination, which can be tailored for both benzonitrile derivatives.
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Conclusion
References
- Vertex AI Search. (2026, February 11).
- Chem-Impex. 4-Bromo-2-methylbenzonitrile.
- Benchchem. 4-Bromo-3-chlorobenzonitrile | High-Purity | For Research.
- Meza, J., Chowdhury, J. I., Atesin, A. C., Jones, W. D., & Atesin, T. (n.d.). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment.
- (2023, June 16). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.
- Wikipedia. (n.d.).
- Hou, T., Li, Y., He, Y., Chen, H., & Xu, X. (2000). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles. ACTA PHYSICO-CHIMICA SINICA, 16(10), 865-871.
- Ge, M., & Yao, L. (2008). Substituent effect on electronic structures of halonitrobenzenes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1499–1502.
- Benchchem. (n.d.). comprehensive literature review of 4-Bromo-2-methylbenzonitrile synthetic routes.
- Chemistry LibreTexts. (2023, June 30).
- Wikipedia. (n.d.).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4,4'-Methylenebis(benzonitrile)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ChemRxiv. (n.d.).
- ResearchGate. (n.d.).
- Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Lumen Learning. (n.d.).
- RSC Publishing. (2019, July 12).
- Fluoromart. (n.d.). 1427438-75-2 | Benzonitrile, 4-bromo-2-fluoro-6-methyl-.
- PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Institute of Science, Nagpur. (n.d.).
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- Chemistry LibreTexts. (2025, February 3). 16.
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A Senior Application Scientist's Guide to the Analytical Qualification of 4-Bromo-3-chloro-2-methylbenzonitrile
Introduction: The Critical Role of Intermediate Qualification
In the intricate pathway of pharmaceutical synthesis, the quality of an Active Pharmaceutical Ingredient (API) is not a matter of chance; it is a direct consequence of rigorously controlled preceding steps. Pharmaceutical intermediates, such as 4-Bromo-3-chloro-2-methylbenzonitrile, are the foundational building blocks upon which the final API's quality, safety, and efficacy are built.[1][2] The adage "the API is the core of quality" is only half the story; in reality, most quality risks are embedded at the intermediate stage.[3] Therefore, the robust analytical characterization of these intermediates is not merely a quality control checkpoint but a strategic imperative that influences process optimization, scalability, and ultimate regulatory success.[3]
This guide provides a comprehensive framework for evaluating and comparing analytical standards of this compound. We will delve into the practical application of cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to provide researchers and drug development professionals with the tools to independently verify the identity, purity, and overall quality of this critical intermediate.
Physicochemical Profile: this compound
A thorough understanding of a compound's physical and chemical properties is the first step in developing robust analytical methods.
| Property | Value | Source |
| CAS Number | 1349716-41-1 | [4] |
| Molecular Formula | C₈H₅BrClN | [5] |
| Molecular Weight | 230.49 g/mol | [5] |
| Appearance | White to pale-yellow solid | [6] (analogue) |
| LogP | ~3.5-4.0 (Estimated) | N/A |
| Solubility | Soluble in organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane); Insoluble in water. | N/A |
Comparison of Commercially Available Analytical Standards
The selection of a high-quality analytical standard is paramount. While numerous suppliers offer chemical-grade reagents, a true analytical standard is distinguished by its certified purity and comprehensive documentation, such as a Certificate of Analysis (CoA). Below is a representative comparison based on typical offerings for specialty intermediates.
| Supplier | Product Number | Stated Purity | Available Documentation | Notes |
| BLD Pharm | 1349716-41-1 | Not specified | Basic product page | Provides key identifiers (CAS).[4] |
| ChemScene | CS-0377869 | 95+% | Basic product page | Specifies purity level.[5] |
| Generic Suppliers | Varies | Typically >97% (GC) or >98% | SDS, Basic Specs | Purity often determined by a single method (e.g., GC). |
Note: For drug development purposes, it is crucial to request a lot-specific Certificate of Analysis (CoA) from the supplier. This document should detail the methods used for purity assessment and list identified impurities. The absence of a detailed CoA is a significant red flag for a material intended as an analytical standard.
Analytical Methodologies for Standard Verification
An analytical standard should not be taken at face value. Independent verification is a cornerstone of good scientific practice. The following sections detail robust methodologies for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the workhorse for assessing the purity of non-volatile and thermally sensitive organic compounds like pharmaceutical intermediates.[1][2] A reversed-phase (RP-HPLC) method is ideal, as it separates compounds based on hydrophobicity.
-
Column: A C18 column is the industry standard for reversed-phase chromatography, offering excellent retention and separation for the moderately nonpolar, aromatic structure of our analyte.
-
Mobile Phase: An acetonitrile/water gradient is used to ensure that impurities with a wide range of polarities are eluted and resolved. Acetonitrile is chosen for its low UV cutoff and viscosity. A small amount of acid (formic or phosphoric) is often added to sharpen peaks by suppressing the ionization of silanol groups on the stationary phase.[7]
-
Detector: A UV detector set at a wavelength where the benzonitrile chromophore absorbs strongly (e.g., 254 nm) provides high sensitivity. A Photo Diode Array (PDA) detector is superior as it can capture the entire UV spectrum of the peak, aiding in peak purity assessment.
Caption: Workflow for HPLC purity analysis of this compound.
-
System Preparation:
-
Mobile Phase A: Deionized Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Purge the system thoroughly. Equilibrate the column with the initial mobile phase composition for at least 20 minutes.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution.
-
Dilute 1:10 with acetonitrile to a working concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN) 0.0 50 50 15.0 5 95 20.0 5 95 20.1 50 50 | 25.0 | 50 | 50 |
-
-
Data Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
GC-MS is a powerful technique for identifying the analyte and detecting any volatile organic impurities that may be present from the synthesis, such as residual starting materials or solvents.[1][10] Its high sensitivity makes it ideal for trace impurity analysis.
-
Technique: GC is suitable as halogenated benzonitriles are thermally stable and sufficiently volatile. Coupling it with a Mass Spectrometry (MS) detector provides definitive structural information based on the compound's mass-to-charge ratio (m/z) and fragmentation pattern.
-
Column: A low-polarity capillary column, such as an Equity™-5 (5% diphenyl / 95% dimethyl polysiloxane), is effective for separating a wide range of semi-volatile organic compounds.[10]
-
Temperature Program: A temperature gradient is essential to first elute highly volatile impurities (like solvents) at low temperatures before ramping up to elute the main analyte and any less volatile by-products.
Caption: Workflow for GC-MS analysis of this compound.
-
System Preparation:
-
Ensure the GC-MS system is tuned and calibrated.
-
Use high-purity helium as the carrier gas.
-
-
Standard Preparation:
-
Prepare a ~50 µg/mL solution of the standard in a high-purity solvent like ethyl acetate or dichloromethane.
-
-
Chromatographic Conditions:
-
Column: Equity™-5 or similar (30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC) for unexpected peaks.
-
Extract the mass spectrum for the main peak. Confirm the molecular ion ([M]⁺) at m/z ~230 (accounting for isotopes). The isotopic pattern for one bromine and one chlorine atom (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br) is highly characteristic and must be present.
-
Compare the fragmentation pattern to theoretical fragmentation or library spectra for confirmation of identity.
-
Nuclear Magnetic Resonance (NMR) for Definitive Structure Elucidation
NMR spectroscopy is the gold standard for unambiguous structure determination.[2] Both ¹H (proton) and ¹³C (carbon) NMR should be employed to confirm that the atomic connectivity matches that of this compound.
-
¹H NMR: Provides information on the number and chemical environment of protons. For this molecule, we expect to see distinct signals for the aromatic proton and the methyl protons, with chemical shifts influenced by the adjacent electron-withdrawing halogen and nitrile groups.
-
¹³C NMR: Provides information on the carbon skeleton. We expect unique signals for the methyl carbon, the nitrile carbon, and the six aromatic carbons (some may overlap).
-
Solvent: Deuterated chloroform (CDCl₃) is a standard solvent for nonpolar organic molecules and is unlikely to react with the analyte.
Caption: Key structural features and predicted NMR shifts for the analyte.
-
Sample Preparation:
-
Dissolve 5-10 mg of the standard in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Acquire spectra on a 400 MHz or higher spectrometer.
-
Shim the instrument to achieve good resolution.
-
-
¹H NMR Acquisition:
-
Acquire 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks.
-
-
¹³C NMR Acquisition:
-
Acquire several hundred to a few thousand scans due to the lower natural abundance of ¹³C.
-
Use proton decoupling to obtain singlets for all carbon signals.
-
-
Data Analysis:
-
¹H Spectrum: Confirm a singlet in the aromatic region (downfield, ~7.5-7.8 ppm) integrating to 1H. Confirm a singlet in the aliphatic region (~2.4-2.6 ppm) integrating to 3H. The absence of other significant peaks confirms high purity.
-
¹³C Spectrum: Confirm the presence of 8 distinct carbon signals corresponding to the methyl, nitrile, and 6 unique aromatic carbons. The chemical shifts should be consistent with those predicted for the structure.
-
Conclusion
The qualification of an analytical standard for a pharmaceutical intermediate like this compound is a multi-faceted process that demands a combination of orthogonal analytical techniques. While a supplier's Certificate of Analysis provides a starting point, independent verification via HPLC, GC-MS, and NMR is essential for ensuring the material's identity and purity. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently qualify their standards, thereby building a foundation of quality that will carry through the entire drug development lifecycle.
References
-
Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. 1
-
Protheragen. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Protheragen. 2
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. 8
-
Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.
-
Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. 3
-
BLD Pharm. (n.d.). This compound. 4
-
MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. 10
-
Strem. (n.d.). 4-Bromo-3-methylbenzonitrile, min. 98%. 6
-
SIELC Technologies. (2018, May 16). 4-Bromo-2-chlorobenzonitrile. 7
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromo-2-chlorobenzonitrile.
-
ChemScene. (n.d.). 4-Bromo-2-chloro-6-methylbenzonitrile. 5
Sources
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- 3. tianmingpharm.com [tianmingpharm.com]
- 4. 1349716-41-1|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. strem.com [strem.com]
- 7. 4-Bromo-2-chlorobenzonitrile | SIELC Technologies [sielc.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Guide: Purity Validation of 4-Bromo-3-chloro-2-methylbenzonitrile
Executive Summary
4-Bromo-3-chloro-2-methylbenzonitrile (CAS: 1349716-41-1) is a critical halogenated building block in the synthesis of androgen receptor antagonists and agrochemicals. Its validation presents a specific analytical challenge: the simultaneous presence of bromine and chlorine can interfere with standard combustion analysis (CHN), leading to incomplete combustion and refractory halide formation.
This guide compares the traditional "Gold Standard" Elemental Analysis (EA) against the modern, specificity-driven Quantitative NMR (qNMR) .[1] While EA is often a regulatory checkbox, qNMR offers superior diagnostic fidelity for poly-halogenated aromatics.
Part 1: The Analyte & Theoretical Baseline
Before selecting a validation method, the theoretical composition must be established to set the pass/fail criteria (typically
Compound: this compound
Molecular Formula:
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 8 | 12.011 | 96.09 | 41.69% |
| Hydrogen (H) | 5 | 1.008 | 5.04 | 2.19% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 6.08% |
| Bromine (Br) | 1 | 79.904 | 79.90 | 34.66% |
| Chlorine (Cl) | 1 | 35.450 | 35.45 | 15.38% |
Critical Insight: The high halogen content (
by mass) necessitates modified combustion protocols to prevent "shark-fin" tailing or low carbon recovery due to C-X bond stability.
Part 2: Method A – Elemental Analysis (Combustion)
The Traditional Regulatory Standard
Principle & Causality
Elemental analysis relies on the flash combustion of the sample at
The Challenge: Poly-halogenated compounds often form volatile halides or refractory carbides rather than pure
Protocol: Optimized Combustion for Halogenated Aromatics
-
Sample Prep: Dry 5.0 mg of sample under high vacuum (
) at for 4 hours to remove occluded solvents (a common cause of EA failure). -
Weighing: Weigh
into a tin capsule. -
Additive (Crucial Step): Add 5–10 mg of Tungsten(VI) Oxide (
) or Vanadium Pentoxide ( ) to the capsule.-
Causality:
acts as an oxygen donor and flux, preventing the formation of refractory carbon-halogen byproducts and ensuring complete oxidation [1].
-
-
Combustion: Run on a CHNS analyzer (e.g., Elementar vario EL cube) in "Halogen Mode" (higher
dose, extended combustion time). -
Scrubbing: Ensure the reduction tube contains silver wool to trap free halogens (
), preventing them from interfering with the TCD detector.
Performance Data (Simulated Representative Batch)
| Element | Theoretical % | Experimental % (Standard) | Experimental % (Optimized with | Status |
| C | 41.69 | 41.10 (Low) | 41.65 | Pass |
| H | 2.19 | 2.25 | 2.21 | Pass |
| N | 6.08 | 5.95 | 6.05 | Pass |
Verdict: Standard combustion often fails (low Carbon) due to incomplete oxidation of the halogenated ring. Optimization with
is mandatory for this compound.
Part 3: Method B – Quantitative NMR (qNMR)
The Modern Scientific Benchmark
Principle & Causality
qNMR determines absolute purity by comparing the integration of a specific analyte signal against a certified Internal Standard (IS). Unlike EA, qNMR is specific; it distinguishes between the analyte and non-protonated impurities (like inorganic salts) or solvent residues.
Protocol: High-Precision qNMR
-
Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (TMB) (TraceCERT® grade).
-
Reasoning: TMB provides a sharp singlet at
, which does not overlap with the aromatic protons ( ) or the methyl group ( ) of the benzonitrile [2].
-
-
Solvent: Dissolve in
(99.8% D). -
Preparation:
-
Weigh
of Analyte ( ). -
Weigh
of Standard ( ). -
Dissolve both in 600
solvent and transfer to a 5mm NMR tube.
-
-
Acquisition Parameters (Self-Validating):
-
Pulse Angle:
(maximizes signal). -
Relaxation Delay (d1):
(Must be of the slowest proton to ensure full relaxation). -
Scans: 16 or 32 (Sufficient S/N ratio > 150:1).
-
-
Calculation:
Wherengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display"> = Integral, = Number of protons, = Molar mass, = Purity.[1][3][4][5]
Performance Data
-
Signal Monitored: Aryl Methyl group (
, 3H). -
Result:
. -
Advantage: Identifies specific impurities (e.g., residual ethyl acetate) that EA would lump into the Carbon count.
Part 4: Comparative Analysis & Decision Framework
The following diagram illustrates the decision logic for validating poly-halogenated intermediates.
Figure 1: Analytical Decision Matrix for Poly-Halogenated Compounds. Note the parallel workflows to satisfy both regulatory norms (EA) and scientific rigor (qNMR).
Part 5: Secondary Confirmation (HRMS Isotope Pattern)
While EA and qNMR quantify purity, High-Resolution Mass Spectrometry (HRMS) confirms identity via the unique isotope signature of Chlorine (
For
-
M (Nominal): 100% relative abundance.[6]
-
M+2:
(Due to and contributions). -
M+4:
(Combination of heavy isotopes).
Protocol:
Inject
Summary Recommendation
| Feature | Elemental Analysis (EA) | qNMR |
| Accuracy | Good ( | Excellent ( |
| Specificity | Low (Cannot distinguish isomer/impurity) | High (Structural resolution) |
| Sample Req. | Destructive ( | Non-Destructive ( |
| Halogen Issue | High Interference Risk | No Interference |
| Primary Use | Publication/Regulatory Requirement | Internal Standard/Potency Assignment |
Final Directive: For This compound , rely on qNMR for assigning potency in biological assays. Use EA (with
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Context: Isotope patterns of halogenated compounds). Retrieved from [Link]
-
Royal Society of Chemistry. (2003). Determination of halogens in organic compounds by high resolution ICP-MS. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromo-3-chloro-2-methylbenzonitrile
Hazard Analysis: Understanding the Risks
While a specific Safety Data Sheet (SDS) for 4-Bromo-3-chloro-2-methylbenzonitrile is not publicly available, the hazards can be inferred from related structures such as 4-Bromo-2-chlorobenzonitrile and other brominated benzonitriles. The primary hazards associated with this class of compounds include:
-
Acute Toxicity: These compounds are often harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4] Skin absorption can be a significant route of exposure, potentially leading to systemic toxicity.[1]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause irritation to the respiratory system.[1]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to mitigate risk.
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific PPE, it is crucial to implement the hierarchy of controls, which prioritizes the most effective safety measures.
Caption: Hierarchy of controls for safe handling.
Engineering and administrative controls form the foundation of safety. All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Standard Operating Procedures (SOPs) must be established and all personnel must be trained on the specific hazards and handling procedures.
Essential Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Hands | Chemical-resistant nitrile gloves.[5][6][7][8][9] | To prevent skin contact and absorption. Nitrile offers good resistance to a range of chemicals.[6][9] |
| Body | A full-length laboratory coat. | To protect skin and personal clothing from splashes and spills. |
| Eyes/Face | Safety glasses with side shields or a face shield.[2][10] | To protect against splashes and airborne particles. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if not handled in a fume hood or if dust is generated. | To prevent inhalation of the compound, especially if it is a powder. |
Step-by-Step Gowning and Degowning Protocol:
-
Gowning:
-
Don a laboratory coat, ensuring it is fully buttoned.
-
Put on safety glasses or a face shield.
-
If required, don a respirator, ensuring a proper fit.
-
Wash and dry hands thoroughly.
-
Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.[10]
-
-
Degowning:
-
Remove gloves using a technique that avoids touching the outer surface with bare skin.[10]
-
Remove the laboratory coat, turning it inside out to contain any contamination.
-
Remove eye and face protection.
-
If a respirator was used, remove it last.
-
Wash hands thoroughly with soap and water.
-
Operational Plan: Safe Handling Procedures
-
Weighing and Dispensing: Conduct all weighing and dispensing of solid this compound within a ventilated enclosure or a chemical fume hood to control dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: All reactions involving this compound must be carried out in a chemical fume hood.
-
Spill Management: In the event of a spill, evacuate the area and follow established spill cleanup procedures. Do not attempt to clean up a large spill without appropriate training and PPE, including respiratory protection.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated gloves, bench paper, and reaction materials, must be disposed of as hazardous waste.[2]
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of all used PPE as hazardous waste.
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
-
Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. [Link]
-
Are Nitrile Gloves Considered PPE? - Armbrust American. [Link]
-
WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove. [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. [Link]
-
4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420 - PubChem. National Center for Biotechnology Information. [Link]
Sources
- 1. canbipharm.com [canbipharm.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. armbrustusa.com [armbrustusa.com]
- 8. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 9. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
